2,2-Bis(trifluoromethyl)propionyl fluoride

Description

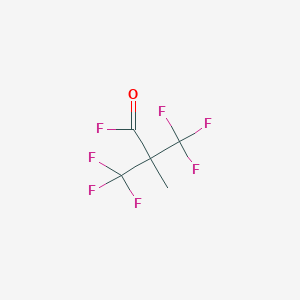

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7O/c1-3(2(6)13,4(7,8)9)5(10,11)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMMDSMLDJMRSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371191 | |

| Record name | 2,2-Bis(trifluoromethyl)propionyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1735-87-1 | |

| Record name | 3,3,3-Trifluoro-2-methyl-2-(trifluoromethyl)propanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1735-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(trifluoromethyl)propionyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Bis(trifluoromethyl)propanoyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,2-Bis(trifluoromethyl)propionyl Fluoride for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(trifluoromethyl)propionyl fluoride, with the CAS number 1735-87-1, is a highly reactive acyl fluoride of significant interest in medicinal chemistry and drug development. The presence of two trifluoromethyl groups imparts unique electronic properties and steric bulk, making it a valuable building block for the synthesis of novel organic molecules. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, expected spectroscopic characteristics, and potential applications, with a focus on its utility for researchers in the pharmaceutical sciences.

Chemical and Physical Properties

This compound is a liquid at room temperature with a characteristic sharp odor.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1735-87-1 | [3] |

| Molecular Formula | C₅H₃F₇O | [3] |

| Molecular Weight | 212.07 g/mol | [3] |

| Boiling Point | 47-49 °C | |

| Density | 1.473 g/mL | [3] |

| IUPAC Name | 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl fluoride | [3] |

| Synonyms | 2,2-Bis(trifluoromethyl)propanoyl fluoride | [3] |

Synthesis

A reliable method for the synthesis of this compound involves the methylation of α-hydrohexafluoroisobutyryl fluoride. The following protocol is adapted from the literature and provides a scalable procedure suitable for a laboratory setting.

Experimental Protocol: Synthesis of this compound

Materials:

-

α-Hydrohexafluoroisobutyryl fluoride (210 g, 1.06 mol)

-

Methyl iodide (150 g, 1.06 mol)

-

Potassium fluoride (KF, 123 g, 2.12 mol)

-

Anhydrous acetonitrile (MeCN, 420 mL)

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer and a cooling bath, add anhydrous acetonitrile (420 mL).

-

Cool the acetonitrile to -50 °C.

-

Sequentially add α-hydrohexafluoroisobutyryl fluoride (210 g), methyl iodide (150 g), and potassium fluoride (123 g) to the cooled acetonitrile with stirring.

-

Maintain the reaction mixture at -50 °C and stir for 30 minutes.

-

Allow the reaction mixture to warm to room temperature and then heat to 35-40 °C.

-

Stir the reaction mixture at this temperature for three days. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy.

-

Upon completion of the reaction, distill the product directly from the reaction mixture.

-

Purify the collected distillate by rectification to yield this compound (boiling point 46-47 °C). A typical yield for this procedure is around 60%.

Spectroscopic Data (Predicted)

While specific, high-resolution spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR

The ¹H NMR spectrum is expected to be simple, showing a single signal for the methyl protons. Due to the strong electron-withdrawing effect of the two adjacent trifluoromethyl groups and the acyl fluoride moiety, this signal is anticipated to be a singlet and shifted downfield compared to a typical methyl group. The exact chemical shift would be influenced by the solvent used.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ) | 2.0 - 2.5 ppm |

| Multiplicity | Singlet (s) |

| Integration | 3H |

¹⁹F NMR

The ¹⁹F NMR spectrum is a crucial tool for characterizing this compound. It is expected to show two distinct signals: one for the six fluorine atoms of the two trifluoromethyl groups and another for the single fluorine atom of the acyl fluoride.

| Predicted ¹⁹F NMR Data | |

| CF₃ Groups | |

| Chemical Shift (δ) | -60 to -70 ppm (relative to CFCl₃) |

| Multiplicity | Singlet or closely spaced multiplet |

| Integration | 6F |

| Acyl Fluoride | |

| Chemical Shift (δ) | +20 to +50 ppm (relative to CFCl₃) |

| Multiplicity | Septet (due to coupling with the methyl protons, though may appear as a broad singlet depending on resolution) |

| Integration | 1F |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl stretching of the acyl fluoride. The C-F bonds of the trifluoromethyl groups will also give rise to strong absorption bands in the fingerprint region.

| Predicted IR Data | |

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| C=O (Acyl fluoride) | 1820 - 1880 (strong) |

| C-F (Trifluoromethyl) | 1100 - 1300 (strong, multiple bands) |

| C-H (Methyl) | 2900 - 3000 (weak to medium) |

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 212 may be observed. Common fragmentation patterns for compounds containing trifluoromethyl groups include the loss of a CF₃ radical (m/z 69), leading to a prominent fragment ion at m/z 143.[4] Further fragmentation of the acyl fluoride moiety would also be expected.

| Predicted Mass Spectrometry Data | |

| m/z | Possible Fragment |

| 212 | [M]⁺ |

| 143 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

Applications in Research and Drug Development

The unique properties of this compound make it a versatile reagent in several areas of chemical research, particularly in the synthesis of biologically active molecules.

Introduction of the 2,2-Bis(trifluoromethyl)propionyl Moiety

The primary application of this reagent is as a source of the 2,2-bis(trifluoromethyl)propionyl group. The incorporation of this moiety into a molecule can significantly alter its physicochemical properties, which is a key strategy in drug design.[5] The two trifluoromethyl groups can:

-

Enhance Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, potentially increasing the half-life of a drug.

-

Increase Lipophilicity: The fluorinated groups can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[5]

-

Modulate Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethyl groups can influence the pKa of nearby functional groups.

-

Serve as a Bioisostere: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of molecular interactions with biological targets.[1]

Derivatizing Agent for GC-MS Analysis

Acyl fluorides are reactive towards primary and secondary amines, making this compound a potential derivatizing agent for the analysis of amino acids and other amine-containing compounds by gas chromatography-mass spectrometry (GC-MS).[6] The resulting derivatives are more volatile and thermally stable, allowing for improved chromatographic separation and detection.

Experimental Protocol: Derivatization of Amino Acids for GC-MS Analysis (Adapted)

Materials:

-

Amino acid standard solution

-

This compound

-

Anhydrous pyridine or other suitable base

-

Anhydrous ethyl acetate or other suitable solvent

Procedure:

-

Evaporate a known amount of the amino acid solution to dryness under a stream of nitrogen.

-

Add a solution of this compound in the chosen solvent.

-

Add the base to catalyze the reaction.

-

Heat the mixture at a suitable temperature (e.g., 60-100 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

-

After cooling, the sample can be directly injected into the GC-MS system.

Peptide Synthesis

Acyl fluorides are known to be efficient coupling reagents in peptide synthesis, often leading to low levels of racemization.[7] this compound can be used to activate the C-terminus of an N-protected amino acid for subsequent coupling with the N-terminus of another amino acid or peptide.

Experimental Workflow: Peptide Coupling (Adapted for Solid-Phase Peptide Synthesis)

-

Resin Preparation: Start with a resin-bound amino acid with a free N-terminal amine.

-

Amino Acid Activation: In a separate vessel, react an N-protected amino acid with this compound in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to form the corresponding amino acid fluoride in situ.

-

Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin to remove excess reagents and byproducts.

-

Repeat: Continue the deprotection and coupling cycles to elongate the peptide chain.

Safety and Handling

This compound is a corrosive and harmful substance.[2] It causes severe skin burns and eye damage and is harmful if swallowed.[2] It may also cause respiratory irritation.[2] Due to its reactivity with water, it should be handled in a moisture-free environment, preferably under an inert atmosphere. Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and highly reactive building block for chemical synthesis, particularly in the field of drug discovery. Its ability to introduce the unique 2,2-bis(trifluoromethyl)propionyl moiety allows for the strategic modification of molecular properties to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. While its handling requires care due to its corrosive nature, the synthetic utility of this reagent makes it a powerful tool for researchers and scientists in the development of novel therapeutics.

References

- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical Properties of 2,2-Bis(trifluoromethyl)propionyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,2-Bis(trifluoromethyl)propionyl fluoride. The information is compiled from various scientific and chemical data sources to support research, development, and application activities involving this compound.

Core Physical Properties

This compound is a fluorinated acyl fluoride with the chemical formula C₅H₃F₇O. Its physical characteristics are crucial for its handling, storage, and use in synthetic chemistry.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃F₇O | N/A |

| Molecular Weight | 212.07 g/mol | N/A |

| Boiling Point | 46-47 °C | [1] |

| 47-49 °C | [2] | |

| 57.5 °C at 760 mmHg | [3] | |

| Density | 1.473 g/cm³ | [2][3] |

| Melting Point | Data not available | [2] |

Note on Boiling Point Discrepancy: The observed variations in the reported boiling point may be attributed to differences in experimental conditions, such as atmospheric pressure, or the purity of the sample. For precise applications, it is recommended to determine the boiling point under controlled conditions.

Spectroscopic Data

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show a single signal for the methyl protons. This signal would likely be a quartet due to coupling with the fluorine atom of the acyl fluoride group.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is anticipated to be more complex, with two main signals:

-

A signal corresponding to the six fluorine atoms of the two trifluoromethyl groups.

-

A signal for the single fluorine atom of the acyl fluoride group. This signal would likely be a septet due to coupling with the six equivalent fluorine atoms of the trifluoromethyl groups and a quartet due to coupling with the three methyl protons.

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to exhibit strong absorption bands characteristic of the following functional groups:

-

C=O stretch (acyl fluoride): A strong band in the region of 1850-1800 cm⁻¹.

-

C-F stretch (trifluoromethyl groups): Strong, complex bands in the region of 1350-1100 cm⁻¹.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, standard methodologies for volatile and potentially corrosive liquids can be applied.

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of α-hydrohexafluoroisobutyryl fluoride with methyl iodide in the presence of potassium fluoride.[1]

Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Detailed Protocol:

-

To a reaction vessel containing 420 ml of absolute acetonitrile, add 210 g (1.06 mol) of α-hydrohexafluoroisobutyryl fluoride, 150 g (1.06 mol) of methyl iodide, and 123 g (2.12 mol) of potassium fluoride sequentially at -50°C.[1]

-

Stir the reaction mixture at -50°C for 30 minutes.[1]

-

Allow the mixture to warm to 35-40°C and stir for three days, monitoring the reaction progress by ¹⁹F NMR.[1]

-

Upon completion, distill the reaction product from the mixture.[1]

-

Purify the crude product by rectification to obtain this compound.[1]

Determination of Boiling Point

The boiling point of this compound can be determined using standard methods such as ASTM D1078, which is suitable for volatile organic liquids.

Logical Flow for Boiling Point Determination

Caption: Standard procedure for boiling point determination.

General Protocol:

-

Assemble a distillation apparatus according to ASTM E133 specifications.

-

Place a measured volume of the sample into the distillation flask along with boiling chips.

-

Heat the flask at a controlled rate.

-

Record the temperature at which the first drop of distillate falls from the condenser tip.

-

Continue the distillation and record the temperature at various points of the distillation range.

-

The final boiling point is the maximum temperature observed during the distillation.

Determination of Density

The density of this compound can be measured using a digital density meter, following a procedure like ASTM D4052.

Workflow for Density Measurement

Caption: Procedure for density measurement using a digital density meter.

General Protocol:

-

Calibrate the digital density meter with dry air and distilled water at the desired measurement temperature.

-

Ensure the sample is equilibrated to the measurement temperature.

-

Introduce the liquid sample into the oscillating U-tube of the density meter.

-

The instrument measures the change in the oscillation frequency caused by the mass of the sample.

-

The density is then calculated and displayed by the instrument's software.

Conclusion

This technical guide provides a summary of the currently available physical property data for this compound. While key parameters like boiling point and density have been reported, a notable gap exists in the publicly available experimental spectroscopic data. The provided experimental protocols, based on standard methods, offer a framework for the in-house determination of these properties to a high degree of accuracy, which is essential for researchers and professionals in drug development and other scientific fields.

References

An In-Depth Technical Guide to 2,2-Bis(trifluoromethyl)propionyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-bis(trifluoromethyl)propionyl fluoride, a key fluorinated building block in organic synthesis. The document details its chemical structure, physicochemical properties, and a robust experimental protocol for its synthesis. Spectroscopic data, including nuclear magnetic resonance (NMR), are presented to aid in its characterization. Furthermore, this guide explores the significant role of trifluoromethylated compounds in medicinal chemistry and discusses the potential applications of this compound as a precursor in the development of novel therapeutic agents.

Chemical Structure and Properties

This compound is a colorless liquid with the chemical formula C₅H₃F₇O. Its structure features a central quaternary carbon atom bonded to two trifluoromethyl (-CF₃) groups, a methyl (-CH₃) group, and a carbonyl fluoride (-COF) group. This unique arrangement of highly electronegative fluorine atoms imparts distinct chemical and physical properties to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₃F₇O | [] |

| Molecular Weight | 212.07 g/mol | [] |

| Boiling Point | 46-49 °C | [2] |

| Density | 1.473 g/cm³ | [2] |

| Appearance | Colorless liquid | General Knowledge |

Synthesis of this compound

A reliable method for the synthesis of this compound involves the methylation of α-hydrohexafluoroisobutyryl fluoride.

Experimental Protocol

Reaction Scheme:

Materials:

-

α-Hydrohexafluoroisobutyryl fluoride

-

Methyl iodide (MeI)

-

Potassium fluoride (KF), anhydrous

-

Acetonitrile (MeCN), anhydrous

Procedure:

-

To a stirred suspension of anhydrous potassium fluoride in anhydrous acetonitrile, add α-hydrohexafluoroisobutyryl fluoride at room temperature.

-

Add methyl iodide to the reaction mixture.

-

Heat the mixture at a suitable temperature (e.g., 50-60 °C) and monitor the reaction progress by ¹⁹F NMR spectroscopy.

-

Upon completion of the reaction, the product, this compound, can be isolated by distillation from the reaction mixture.

-

Further purification can be achieved by fractional distillation (rectification).

This method provides a good yield of the desired product.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this molecule.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons.

¹⁹F NMR: The fluorine NMR spectrum is a key identifier. It will exhibit signals corresponding to the two trifluoromethyl groups and the acyl fluoride. The chemical shifts and coupling constants are characteristic of the molecule's structure.[3][4]

Table 2: Expected NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~1.5 - 2.0 | s | - | -CH₃ |

| ¹⁹F | ~ -60 to -70 | s | - | -CF₃ |

| ¹⁹F | ~ +20 to +40 | q | ~ 5-10 | -COF |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the spectrometer's magnetic field strength. The quartet multiplicity for the -COF fluorine is due to coupling with the methyl protons.

Role in Drug Development

The introduction of trifluoromethyl groups into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[5][6]

The "Trifluoromethyl Advantage"

The presence of -CF₃ groups can significantly impact a molecule's:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often leading to an increased in vivo half-life of the drug.

-

Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.

-

Binding Affinity: The electronic properties of the -CF₃ group can influence intermolecular interactions with biological targets, potentially leading to enhanced binding affinity and potency.

-

Bioavailability: By improving metabolic stability and membrane permeability, trifluoromethylation can lead to enhanced oral bioavailability.

This compound as a Building Block

This compound serves as a valuable synthon for introducing the 2,2-bis(trifluoromethyl)propyl moiety into target molecules. Its acyl fluoride group is a reactive handle that can readily undergo nucleophilic acyl substitution reactions with a variety of nucleophiles, such as amines, alcohols, and organometallic reagents. This allows for the construction of more complex molecules with the desirable properties conferred by the gem-bis(trifluoromethyl) group.

Logical Relationships and Workflows

The synthesis and application of this compound can be represented in a logical workflow.

References

A Comprehensive Technical Guide to 2,2-Bis(trifluoromethyl)propionyl Fluoride

This technical guide provides an in-depth overview of 2,2-Bis(trifluoromethyl)propionyl fluoride, a key fluorinated building block relevant to researchers, scientists, and professionals in drug development and materials science. This document covers its nomenclature, chemical and physical properties, synthesis protocols, and potential applications.

Chemical Identity and Synonyms

This compound is a fluorinated acyl fluoride. A comprehensive list of its synonyms and chemical identifiers is provided below for clear identification and cross-referencing in research and procurement.

Table 1: Synonyms and IUPAC Name

| Type | Name |

| Primary Name | This compound |

| IUPAC Name | 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl fluoride[] |

| Synonym | 2,2-Bis(trfluoromethyl)propanol Fluoride[] |

| Synonym | 3,3,3-Trifluoro-2-methyl-2-(trifluoromethyl)propanoyl fluoride[2] |

Table 2: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1735-87-1[][3] |

| Molecular Formula | C5H3F7O[] |

| Molecular Weight | 212.07 g/mol [] |

| InChI Key | LKMMDSMLDJMRSU-UHFFFAOYSA-N[] |

| InChI | InChI=1S/C5H3F7O/c1-3(2(6)13,4(7,8)9)5(10,11)12/h1H3[] |

| SMILES | CC(C(=O)F)(C(F)(F)F)C(F)(F)F[] |

| MFCD Number | MFCD00236084 |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

Table 3: Physicochemical Data

| Property | Value |

| Physical State | Liquid |

| Boiling Point | 57.5°C at 760 mmHg[] |

| Density | 1.473 g/cm³[] |

| Odor | Stench |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the alkylation of α-hydrohexafluoroisobutyryl fluoride. A detailed experimental protocol is described below.

A convenient method for preparing this compound involves the reaction of α-hydrohexafluoroisobutyryl fluoride with methyl iodide in the presence of potassium fluoride.[4] This reaction is performed under atmospheric pressure and is readily scalable.[4]

Experimental Protocol:

-

Reactant Preparation: To 420 ml of absolute acetonitrile (MeCN), add 210 g (1.06 mol) of α-hydrohexafluoroisobutyryl fluoride (2), 150 g (1.06 mol) of methyl iodide (MeI), and 123 g (2.12 mol) of potassium fluoride (KF) sequentially at -50°C.[4]

-

Reaction: Stir the reaction mixture at -50°C for 30 minutes.[4] Subsequently, stir the mixture for three days at 35-40°C.[4] The progress of the reaction should be monitored by 19F NMR.[4]

-

Product Isolation: Once the reaction is complete, distill the reaction product from the mixture.[4]

-

Purification: Purify the distilled product by rectification to obtain this compound.[4] This process yields approximately 135 g (60%) of the final product with a boiling point of 46-47°C.[4]

An earlier method involved the reaction of α-hydrohexafluoroisobutyryl fluoride with methyl iodide in the presence of triethylamine in a sealed glass tube or autoclave.[4]

Synthesis Workflow Diagram:

Applications in Research and Drug Development

Fluorinated compounds are of significant interest in drug discovery and development due to the unique properties conferred by fluorine atoms. The introduction of fluorine can modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.[5][6]

This compound serves as a valuable intermediate for the synthesis of more complex fluorinated molecules. Its acyl fluoride group is reactive and can be used to introduce the 2,2-bis(trifluoromethyl)propionyl moiety into various scaffolds. This is particularly relevant in the development of novel pharmaceuticals and agrochemicals where the presence of gem-bis(trifluoromethyl) groups can enhance biological activity and stability.

The corresponding acid, 2,2-bis(trifluoromethyl)propionic acid, can be synthesized from the fluoride.[7] This acid and its derivatives are also important building blocks in organic and medicinal chemistry.

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a well-ventilated area.

-

Hazards: It is harmful if swallowed, causes severe skin burns, and serious eye damage. Inhalation can be destructive to the mucous membranes and upper respiratory tract.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and suitable protective clothing, should be worn. In case of inadequate ventilation, respiratory protection is necessary.

-

Storage: The compound is moisture-sensitive and should be stored in a tightly closed container under an inert atmosphere in a dry, cool, and well-ventilated area.[2]

-

Incompatible Materials: It is incompatible with strong bases, strong oxidizing agents, strong reducing agents, and water.[2]

References

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound | 1735-87-1 [chemicalbook.com]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Volume # 3(70), May - June 2010 — "2,2-Bis(trifluoromethyl)propionic acid. Synthesis and properties" [notes.fluorine1.ru]

Technical Guide: 2,2-Bis(trifluoromethyl)propionyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(trifluoromethyl)propionyl fluoride, with the CAS number 1735-87-1, is a fluorinated organic compound of interest in synthetic chemistry.[1][2][3][4][5] Its unique structure, featuring two trifluoromethyl groups and an acyl fluoride, imparts specific chemical properties that can be leveraged in the synthesis of more complex molecules. This guide provides a summary of its key chemical and physical properties, along with detailed experimental protocols for its synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in chemical reactions.

| Property | Value |

| Molecular Formula | C₅H₃F₇O |

| Molecular Weight | 212.07 g/mol [1][] |

| CAS Number | 1735-87-1[1][3] |

| IUPAC Name | 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl fluoride[] |

| Synonyms | This compound, 2-Methyl-3,3,3-trifluoro-2-(trifluoromethyl)propanoyl fluoride[3][] |

| Boiling Point | 47 - 49 °C[7] |

| Density | 1.473 g/mL[][7] |

| Purity | ≥ 90%[3] |

Synthesis Protocols

Two primary methods for the synthesis of this compound have been reported. Both methods start from α-hydrohexafluoroisobutyryl fluoride and achieve methylation to yield the final product.

Method 1: Synthesis using Triethylamine and Methyl Iodide

This method involves the reaction of α-hydrohexafluoroisobutyryl fluoride with triethylamine to form an intermediate salt, which is then methylated using methyl iodide.

Experimental Protocol:

-

To a steel autoclave, add 100 g (1.0 mole) of triethylamine.

-

Cool the autoclave with dry ice and add 180 g (0.85 mole) of α-hydrohexafluoroisobutyryl fluoride.

-

Seal the autoclave and allow it to stand at room temperature overnight.

-

The next day, cool the mixture slightly and add 150 g (1.0 mole) of methyl iodide.

-

Seal the autoclave again and keep it at room temperature for 24 hours.

-

After the reaction is complete, distill the product to obtain this compound. The boiling point of the product is between 45-47 °C.

Method 2: Synthesis using Potassium Fluoride and Methyl Iodide in Acetonitrile

This alternative method utilizes potassium fluoride as the base in acetonitrile as the solvent. This procedure is performed under atmospheric pressure, making it potentially more scalable.

Experimental Protocol:

-

To 420 mL of absolute acetonitrile, add 210 g (1.06 mol) of α-hydrohexafluoroisobutyryl fluoride, 150 g (1.06 mol) of methyl iodide, and 123 g (2.12 mol) of potassium fluoride sequentially at -50 °C.

-

Stir the reaction mixture at -50 °C for 30 minutes.

-

Allow the mixture to warm to 35-40 °C and stir for three days, monitoring the reaction progress by ¹⁹F NMR.

-

Once the reaction is complete, distill the reaction product.

-

Purify the distilled product by rectification to obtain 135 g (60% yield) of this compound with a boiling point of 46-47 °C.

Applications in Drug Development

References

- 1. scbt.com [scbt.com]

- 2. chemicalpoint.eu [chemicalpoint.eu]

- 3. 1735-87-1 Cas No. | 2,2-Bis(trifluoromethyl)propanoyl fluoride | Apollo [store.apolloscientific.co.uk]

- 4. This compound,1735-87-1-Amadis Chemical [amadischem.com]

- 5. This compound | 1735-87-1 [chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 2,2-Bis(trifluoromethyl)propionyl Fluoride: Physicochemical Properties

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the key physicochemical properties of 2,2-Bis(trifluoromethyl)propionyl fluoride (CAS No. 1735-87-1), a significant compound in synthetic chemistry. The document outlines its boiling point and density, provides detailed experimental protocols for the determination of these properties, and presents a generalized workflow for the synthesis and characterization of such fluorinated compounds.

Physicochemical Data

The quantitative data for this compound are summarized in the table below. These properties are crucial for its handling, application in synthetic protocols, and purification processes.

| Property | Value | Conditions |

| Boiling Point | 57.5°C | At 760 mmHg[] |

| Density | 1.473 g/cm³ | Not Specified |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of volatile fluorinated liquids like this compound.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.[2]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or oil bath)

-

Sample of this compound

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

The side arm of the Thiele tube is gently heated, allowing the convection of the oil to ensure uniform temperature distribution.[3]

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid sample begins to enter the capillary tube.[2]

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.[4][5]

Apparatus:

-

Pycnometer (of a known volume)

-

Analytical balance (accurate to at least 0.001 g)

-

Thermometer

-

Water bath (for temperature control)

-

Sample of this compound

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m_pycnometer).

-

The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped inside.

-

The filled pycnometer is placed in a water bath set to a specific temperature (e.g., 20°C or 25°C) until thermal equilibrium is reached.

-

Any excess liquid that expands and overflows is carefully removed. The pycnometer is then dried on the outside.

-

The mass of the filled pycnometer is then accurately weighed (m_total).

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the total mass (m_liquid = m_total - m_pycnometer).

-

The density (ρ) of the liquid is then calculated using the formula: ρ = m_liquid / V_pycnometer where V_pycnometer is the calibrated volume of the pycnometer.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and physical characterization of a fluorinated acyl fluoride, such as this compound. Acyl fluorides are commonly synthesized from their corresponding carboxylic acids using various fluorinating agents.[6][7][8]

References

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. calnesis.com [calnesis.com]

- 5. mt.com [mt.com]

- 6. Acyl fluoride synthesis by fluorination [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Acyl Fluorides Using a Stable Reagent - ChemistryViews [chemistryviews.org]

A Technical Guide to the ¹H and ¹⁹F NMR Spectroscopic Analysis of 2,2-Bis(trifluoromethyl)propionyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) data for the highly fluorinated compound, 2,2-Bis(trifluoromethyl)propionyl fluoride. This document presents a detailed summary of its spectroscopic characteristics, the experimental protocol for its synthesis and NMR analysis, and logical diagrams to illustrate its chemical structure and synthetic pathway. This guide is intended to be a valuable resource for researchers and professionals in the fields of fluorine chemistry, materials science, and drug development who work with or are interested in the unique properties of fluorinated molecules.

Spectroscopic Data

The ¹H and ¹⁹F NMR spectra of this compound provide distinct and informative signals that are crucial for its structural elucidation and purity assessment. The data presented below was obtained from a synthesis and characterization study of the compound[1].

¹H NMR Data

The proton NMR spectrum is characterized by a single peak corresponding to the methyl group protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.67 | Singlet (s) | 3H | CH₃ |

¹⁹F NMR Data

The fluorine-19 NMR spectrum displays two distinct signals, one for the two equivalent trifluoromethyl (CF₃) groups and another for the acyl fluoride (C(O)F) fluorine.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| -70.54 | Doublet (d) | ⁴JFF = 11.3 | 6F | 2 x CF₃ |

| +39.18 | Multiplet (m) | - | 1F | C(O)F |

Experimental Protocols

The following sections detail the methodology for the synthesis of this compound and the subsequent NMR spectroscopic analysis[1].

Synthesis of this compound

The synthesis involves the methylation of α-hydrohexafluoroisobutyryl fluoride.

Materials:

-

α-Hydrohexafluoroisobutyryl fluoride

-

Methyl iodide (MeI)

-

Potassium fluoride (KF)

-

Acetonitrile (abs. MeCN)

Procedure:

-

To a reaction vessel containing 420 ml of absolute acetonitrile, α-hydrohexafluoroisobutyryl fluoride (210 g, 1.06 mol), methyl iodide (150 g, 1.06 mol), and potassium fluoride (123 g, 2.12 mol) were added sequentially at -50°C.

-

The reaction mixture was stirred at -50°C for 30 minutes.

-

The temperature was then raised to 35-40°C and the reaction was stirred for three days. The progress of the reaction was monitored by ¹⁹F NMR.

-

Upon completion of the reaction, the product was distilled from the reaction mixture.

-

The distilled product was further purified by rectification to yield 135 g (60%) of this compound. The boiling point of the purified product was 46-47°C.

NMR Spectroscopic Analysis

The NMR spectra were recorded to confirm the structure of the synthesized compound.

Instrumentation:

-

Bruker AM300 spectrometer

Parameters:

-

¹H NMR frequency: 300.13 MHz

-

¹⁹F NMR frequency: 282.4 MHz

-

Solvent: Chloroform-d (CDCl₃) was used as the solvent, and its residual proton signal (δ 7.25) was used for referencing the ¹H spectrum.

-

External Standard: CFCl₃ was used as an external standard for the ¹⁹F NMR spectrum, with chemical shifts reported in ppm relative to it. Positive values indicate downfield shifts.

Visualized Logical Relationships

The following diagrams illustrate the chemical structure of this compound and the workflow of its synthesis.

Caption: Molecular structure of this compound.

Caption: Synthetic pathway for this compound.

References

Spectroscopic Analysis of 2,2-Bis(trifluoromethyl)propionyl fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,2-Bis(trifluoromethyl)propionyl fluoride. Due to the limited availability of published experimental spectra for this specific compound, this guide combines known physical properties with predicted spectroscopic data based on the analysis of analogous compounds and fundamental principles of spectroscopy. Detailed experimental protocols for obtaining and interpreting the spectroscopic data are also provided.

Physical and Chemical Properties

This compound is a volatile liquid. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₃F₇O |

| Molecular Weight | 212.07 g/mol |

| Boiling Point | 46-49 °C |

| Density | 1.473 g/cm³ |

| IUPAC Name | 2,2-bis(trifluoromethyl)propanoyl fluoride |

Predicted Spectroscopic Data

The following tables present the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlation tables.

Predicted ¹H NMR Data

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J (Hz) |

| ~1.8 - 2.2 | Quartet | 3H | CH₃ | ⁴J(H-F) ≈ 1-3 |

Note: The methyl protons are expected to show a quartet due to coupling with the fluorine atom of the acyl fluoride group (⁴J).

Predicted ¹³C NMR Data

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted J (Hz) |

| ~155 - 165 | Doublet | C=O | ¹J(C-F) ≈ 350-380 |

| ~118 - 125 | Quartet | CF₃ | ¹J(C-F) ≈ 280-300 |

| ~45 - 55 | Quartet of Doublets | C(CF₃)₂ | ²J(C-F) ≈ 25-35 |

| ~15 - 25 | Quartet | CH₃ | ³J(C-F) ≈ 1-5 |

Predicted ¹⁹F NMR Data

-

Solvent: CDCl₃

-

Reference: CFCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J (Hz) |

| ~ +20 to +40 | Quartet | 1F | C(O)F | ⁴J(F-H) ≈ 1-3 |

| ~ -65 to -75 | Doublet | 6F | C(CF₃)₂ | ⁴J(F-F) ≈ 5-10 |

Note: The two trifluoromethyl groups are chemically equivalent and are expected to appear as a single signal, which is split into a doublet by the acyl fluoride fluorine atom (⁴J). The acyl fluoride fluorine will be split into a quartet by the three methyl protons (⁴J).

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 3000 | Medium | C-H stretch (methyl) |

| ~1870 - 1900 | Strong | C=O stretch (acyl fluoride)[1] |

| ~1100 - 1300 | Strong | C-F stretch (trifluoromethyl) |

Note: The carbonyl stretching frequency of acyl fluorides is significantly higher than that of other carboxylic acid derivatives due to the high electronegativity of fluorine.[1][2]

Predicted Mass Spectrometry (MS) Data

-

Ionization Method: Electron Ionization (EI)

| m/z | Predicted Fragment |

| 212 | [M]⁺ (Molecular Ion) |

| 193 | [M - F]⁺ |

| 143 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

| 47 | [COF]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. Given the volatile and reactive nature of acyl fluorides, appropriate handling and safety precautions are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

In a dry NMR tube, dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable choice as it is a common solvent for organofluorine compounds.[3][4][5]

-

Due to the reactivity of acyl fluorides, ensure the solvent is anhydrous to prevent hydrolysis.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) or a secondary standard for ¹⁹F NMR.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 300-600 MHz for ¹H).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the internal standard.

-

Integrate the signals in the ¹H and ¹⁹F spectra.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Film Method):

-

As this compound is a liquid, the thin film method is appropriate.

-

Place one or two drops of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin, uniform film.

-

-

Instrumentation:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample holder with the prepared salt plates in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum.

-

Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

For a volatile compound like this compound, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. For GC-MS, inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) into the GC.

-

-

Ionization:

-

Electron Ionization (EI) at 70 eV is a standard method for generating fragments and obtaining a characteristic fragmentation pattern.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight.

-

Identify the molecular ion peak [M]⁺.

-

Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures. This can help confirm the structure of the parent molecule.[6][7][8]

-

Mandatory Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis and the logical relationships in interpreting the data.

Caption: Workflow for the synthesis and spectroscopic characterization.

Caption: Logical flow for structure elucidation from spectroscopic data.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.washington.edu [chem.washington.edu]

- 4. youtube.com [youtube.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

Theoretical Avenues for 2,2-Bis(trifluoromethyl)propionyl Fluoride: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(trifluoromethyl)propionyl fluoride, with the CAS Number 1735-87-1, is a fluorinated organic compound of interest due to the prevalence of trifluoromethyl groups in modern pharmaceuticals and agrochemicals. The introduction of these moieties can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Despite its potential utility as a building block in organic synthesis, a comprehensive theoretical and computational analysis of this compound is notably absent from publicly accessible scientific literature. This technical guide consolidates the available experimental data and proposes a robust theoretical framework for future computational studies to elucidate its structural, electronic, and reactive properties. Such an understanding is crucial for predicting its behavior in complex chemical systems and for its rational application in drug design and development.

Physicochemical and Safety Data

While detailed theoretical studies are lacking, fundamental physicochemical properties have been experimentally determined. This information is vital for safe handling and for the design of experimental protocols.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1735-87-1 | [1][2] |

| Molecular Formula | C₅H₃F₇O | [1][] |

| Molecular Weight | 212.07 g/mol | [] |

| Boiling Point | 47-49 °C | [4] |

| Density | 1.473 g/cm³ | [] |

| Refractive Index | 1.293 | [4] |

Table 2: Hazard Identification and Safety Precautions

| Hazard Statement | Precautionary Measures | Source(s) |

| H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapours/spray. | [5] |

| P280: Wear face protection. | [5] | |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [5] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] | |

| P310: Immediately call a POISON CENTER/doctor. | [5] | |

| H302: Harmful if swallowed. | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [5] |

| Thermal Decomposition | Generates carbon oxides and hydrogen fluoride. | [1] |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of α-hydrohexafluoroisobutyryl fluoride with methyl iodide in the presence of a base.[6]

Reactants and Reagents:

-

α-Hydrohexafluoroisobutyryl fluoride

-

Triethylamine

-

Methyl iodide

Procedure:

-

Triethylamine (1.0 mole) is placed in a steel autoclave.

-

The autoclave is cooled with dry ice.

-

α-Hydrohexafluoroisobutyryl fluoride (0.85 mole) is added to the cooled autoclave.

-

The autoclave is sealed and allowed to stand overnight at room temperature.

-

The following day, the autoclave is opened, and the mixture is slightly cooled.

-

Iodomethane (0.1 mole) is added to the mixture.

-

The autoclave is sealed again and kept for 24 hours with shaking.

-

The contents from the reaction are then fractionally distilled to yield this compound.[6]

The synthesis pathway can be visualized as a two-step process: the formation of a salt intermediate followed by alkylation.

References

An In-depth Technical Guide to 2,2-Bis(trifluoromethyl)propionyl Fluoride: Handling, Storage, and Safety

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, storage, and key properties of 2,2-Bis(trifluoromethyl)propionyl fluoride. The following sections detail the physical and chemical characteristics, safety protocols, and experimental considerations for this highly reactive compound.

Chemical Properties and Identifiers

This compound is a low-boiling, colorless liquid with a pungent odor.[1][2] It is crucial to understand its properties to ensure safe handling and storage.

| Property | Value | Reference |

| Molecular Weight | 212 g/mol | [2] |

| CAS Number | 1735-87-1 | [1] |

| Physical State | Liquid | [1][3] |

| Appearance | Colorless liquid | [2] |

| Odor | Pungent, Stench | [1][3] |

| Boiling Point | 46-47.5 °C @ 753 mm Hg | [2][4] |

| Melting Point | 7-9 °C | [2] |

| Density | 1.473 g/cm³ (at 20°C) | [2] |

| Refractive Index | 1.284 (at 20°C) | [2] |

| Solubility | Soluble in common organic solvents, insoluble in water. | [2] |

Hazard Identification and Safety

This compound is classified as corrosive and causes severe skin burns and eye damage.[1][3] It is harmful if swallowed and may cause respiratory irritation.[3] Due to its reactivity, it is critical to adhere to strict safety protocols.

Key Hazards:

-

Toxic: Harmful if swallowed.[3] Absorption of excess fluoride ions can lead to systemic fluorosis, affecting the heart, liver, and kidneys.[3]

-

Respiratory Irritant: May cause respiratory irritation.[3] Inhalation of vapors can be destructive to the mucous membranes and upper respiratory tract.[3]

-

Moisture Sensitive: Reacts with water.[3]

-

"Forever Chemical": Considered a per- and polyfluoroalkyl substance (PFAS), which are persistent in the environment.[3]

The following diagram illustrates the primary hazards associated with this compound.

Caption: Hazard identification for this compound.

Handling and Storage Protocols

Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the chemical.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][3]

-

Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[3]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

-

Skin Protection: Use chemically resistant gloves (e.g., butyl rubber) and wear protective clothing to prevent skin contact.[3] Safety shoes are also recommended.[3]

-

Respiratory Protection: If ventilation is inadequate, use a self-contained breathing apparatus (SCBA) or a supplied-air respirator.[1]

Storage:

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][3]

-

This compound is moisture-sensitive; store under an inert gas atmosphere.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

The following workflow outlines the recommended procedure for handling this chemical from receipt to disposal.

Caption: Safe handling workflow for this compound.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1] Seek immediate medical attention.[1] If breathing is difficult or has stopped, administer artificial respiration.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1] It is recommended to rub 2.5% calcium gluconate gel on the affected area for 1.5 hours or until medical help is available.[3] Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do so.[3] Continue rinsing and seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3] |

Spill Response:

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment.[1]

-

For small spills, absorb with a dry chemical absorbent.[3] For large spills, dike the area and use a pump or vacuum to collect the material.[3]

-

Use explosion-proof equipment for cleanup.[3]

-

Ventilate the area.[3]

-

Collect the spilled material and absorbent in a suitable container for disposal.[3]

-

Do not allow the product to enter drains or waterways.[1]

Experimental Protocols: Synthesis

One method for the preparation of this compound involves the reaction of α-hydrohexafluoroisobutyryl fluoride with methyl iodide in the presence of potassium fluoride.[4]

Reaction Scheme: (CF₃)₂CHCOF + CH₃I + 2 KF → (CF₃)₂C(CH₃)COF + KHF₂ + KI

Materials:

-

α-Hydrohexafluoroisobutyryl fluoride

-

Methyl iodide

-

Potassium fluoride (anhydrous)

-

Acetonitrile (absolute)

Procedure:

-

To a reaction vessel containing absolute acetonitrile, add α-hydrohexafluoroisobutyryl fluoride, methyl iodide, and potassium fluoride sequentially at -50°C.[4]

-

Stir the reaction mixture at -50°C for 30 minutes.[4]

-

Allow the mixture to warm to 35-40°C and stir for three days.[4] The reaction progress can be monitored by ¹⁹F NMR.[4]

-

Once the reaction is complete, the product, this compound, is distilled from the reaction mixture.[4]

-

The distilled product is then further purified by rectification.[4]

This method provides a convenient way to synthesize the target compound under atmospheric pressure.[4]

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste.[3] It is considered a "forever chemical," and its release into the environment should be prevented.[3] The recommended disposal method is through an authorized incinerator equipped with an afterburner and a flue gas scrubber.[3] Always follow local, state, and federal regulations for hazardous waste disposal.[3]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Bis(trifluoromethyl)propionyl fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(trifluoromethyl)propionyl fluoride is a valuable fluorinated building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The incorporation of the bis(trifluoromethyl)methyl group can significantly alter the physicochemical and biological properties of molecules, often leading to enhanced metabolic stability, lipophilicity, and binding affinity. This document provides detailed protocols and application notes for the synthesis of this compound, compiled from established methods.

Synthesis Pathway

The synthesis of this compound (1) can be achieved through the methylation of α-hydrohexafluoroisobutyryl fluoride (2). This reaction is typically carried out in the presence of methyl iodide and potassium fluoride in an acetonitrile solvent. The potassium fluoride acts as a base to facilitate the formation of a carbanion from the starting material, which is then alkylated by methyl iodide.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| α-Hydrohexafluoroisobutyryl fluoride (2) | 210 g (1.06 mol) | [1] |

| Methyl iodide | 150 g (1.06 mol) | [1] |

| Potassium fluoride (KF) | 123 g (2.12 mol) | [1] |

| Acetonitrile (abs. MeCN) | 420 ml | [1] |

| Reaction Conditions | ||

| Initial Temperature | -50°C | [1] |

| Stirring at -50°C | 30 minutes | [1] |

| Reaction Temperature | 35-40°C | [1] |

| Reaction Time | 3 days | [1] |

| Product Information | ||

| Product | This compound (1) | |

| Yield | 135 g (60%) | [1] |

| Boiling Point | 46-47°C | [1] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, δ, ppm) | 2.67 (s, 3H, CH₃) | [1] |

| ¹⁹F NMR (CDCl₃, δ, ppm) | -70.54 (d, 6F, ⁴JFF = 11.3 Hz, CF₃), 39.18 (m, 1F, C(O)F) | [1] |

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel

-

Cooling bath (e.g., dry ice/acetone)

-

Heating mantle with a temperature controller

-

Distillation apparatus

-

α-Hydrohexafluoroisobutyryl fluoride (2)

-

Methyl iodide

-

Potassium fluoride (anhydrous)

-

Absolute acetonitrile (MeCN)

Procedure:

-

To a three-necked flask, add 420 ml of absolute acetonitrile.

-

Cool the solvent to -50°C using a cooling bath.

-

Sequentially add α-hydrohexafluoroisobutyryl fluoride (210 g, 1.06 mol), methyl iodide (150 g, 1.06 mol), and potassium fluoride (123 g, 2.12 mol) to the cooled solvent while stirring.

-

Maintain the reaction mixture at -50°C and continue stirring for 30 minutes.

-

After 30 minutes, gradually warm the mixture to 35-40°C.

-

Stir the reaction mixture at this temperature for three days. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy.[1]

-

Upon completion of the reaction, distill the product directly from the reaction mixture.

-

Purify the collected distillate by rectification to obtain pure this compound.[1]

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Applications and Further Reactions

This compound is a versatile intermediate. The acyl fluoride can be readily converted to other functional groups, such as carboxylic acids, esters, and amides, providing access to a wide range of fluorinated compounds for drug discovery and materials science. For instance, hydrolysis of the acyl fluoride yields 2,2-bis(trifluoromethyl)propionic acid.[2]

References

Application Notes and Protocols for the Laboratory Scale Synthesis of 2,2-Bis(trifluoromethyl)propionyl fluoride

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Bis(trifluoromethyl)propionyl fluoride is a fluorinated acyl fluoride of interest in organic synthesis, potentially serving as a building block for the introduction of the 2,2-bis(trifluoromethyl)propyl group into various molecules. This document provides detailed protocols for the laboratory-scale synthesis of this compound, based on published methods.

Reaction Scheme

A convenient method for the preparation of this compound involves the methylation of α-hydrohexafluoroisobutyryl fluoride using methyl iodide in the presence of potassium fluoride.[1] An alternative method utilizes triethylamine in an autoclave.[2] This document will focus on the former method, which is more amenable to standard laboratory conditions.

Caption: Workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| α-Hydrohexafluoroisobutyryl fluoride | 210 g (1.06 mol) | [1] |

| Methyl iodide | 150 g (1.06 mol) | [1] |

| Potassium fluoride | 123 g (2.12 mol) | [1] |

| Acetonitrile (abs.) | 420 ml | [1] |

| Reaction Conditions | ||

| Initial Temperature | -50°C | [1] |

| Initial Stirring Time | 30 minutes | [1] |

| Reaction Temperature | 35-40°C | [1] |

| Reaction Time | 3 days | [1] |

| Product Information | ||

| Product Name | This compound | [1] |

| Molecular Formula | C5H3F7O | [] |

| Molecular Weight | 212.07 g/mol | [] |

| Yield | 135 g (60%) | [1] |

| Boiling Point | 46-47°C | [1] |

| Density | 1.473 g/cm³ | [] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, 300.13 MHz) | δ 2.67 (s, 3H, CH₃) | [1] |

| ¹⁹F NMR (CDCl₃, 282.4 MHz) | δ -70.54 (d, 6F, ⁴JFF = 11.3 Hz, CF₃), 39.18 (m, 1F, C(O)F) | [1] |

Experimental Protocol

This protocol is adapted from the method described by Gontar et al. in "Fluorine notes".[1]

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser.

-

Cooling bath (e.g., dry ice/acetone).

-

Heating mantle with a temperature controller.

-

Distillation apparatus.

-

α-Hydrohexafluoroisobutyryl fluoride

-

Methyl iodide

-

Potassium fluoride (anhydrous)

-

Absolute acetonitrile

-

Standard laboratory glassware and safety equipment.

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask, add 420 ml of absolute acetonitrile.

-

Cooling: Cool the solvent to -50°C using a suitable cooling bath.

-

Addition of Reagents: While maintaining the temperature at -50°C, sequentially add α-hydrohexafluoroisobutyryl fluoride (210 g, 1.06 mol), methyl iodide (150 g, 1.06 mol), and potassium fluoride (123 g, 2.12 mol) to the cooled acetonitrile with stirring.

-

Initial Reaction: Stir the reaction mixture at -50°C for 30 minutes.

-

Heating and Reaction Monitoring: After the initial cooling period, warm the reaction mixture to 35-40°C and maintain this temperature for three days. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy.

-

Product Isolation: Once the reaction is complete, distill the reaction product directly from the reaction mixture.

-

Purification: Purify the crude product by rectification to obtain this compound. The expected boiling point is 46-47°C.[1]

Alternative Protocol using an Autoclave:

An alternative synthesis involves the reaction of α-hydrohexafluoroisobutanoyl fluoride with triethylamine and methyl iodide in a steel autoclave.[2]

-

Reaction Setup: In a steel autoclave, place triethylamine (100 g, 1.0 mol).

-

Cooling and Addition: Cool the autoclave with dry ice and add α-hydrohexafluoroisobutanoyl fluoride (180 g, 0.85 mol).

-

Initial Reaction: Seal the autoclave and keep it at room temperature overnight.

-

Addition of Methyl Iodide: The next day, cool the mixture slightly, open the autoclave, and add methyl iodide (150 g, 1.0 mol).

-

Final Reaction: Seal the autoclave and keep it for 24 hours.

-

Work-up: The resulting product, this compound, will contain some starting material.

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Acyl fluorides are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Methyl iodide is a toxic and volatile reagent. Handle with extreme care.

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl fluoride.

-

Consult the safety data sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols for the Purification of 2,2-Bis(trifluoromethyl)propionyl fluoride by Rectification

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(trifluoromethyl)propionyl fluoride is a key building block in the synthesis of various pharmaceuticals and specialty chemicals. Its high reactivity and volatility necessitate a robust purification method to ensure high purity for subsequent reactions. Rectification, a specialized form of fractional distillation, is the preferred method for purifying this low-boiling point, corrosive compound.

This document provides detailed application notes and protocols for the purification of this compound by rectification. It includes information on the principles of the technique, equipment setup, a step-by-step experimental protocol, and methods for quality control.

Physicochemical Properties

A notable discrepancy exists in the reported boiling point of this compound, with values of 46-47°C and 57.5°C at 760 mmHg being cited in the literature[1][]. This variation may be attributed to differences in measurement conditions or the presence of impurities. Careful monitoring of the distillation temperature is therefore crucial for effective purification.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₃F₇O | [] |

| Molecular Weight | 212.07 g/mol | [] |

| Boiling Point | 46-47°C or 57.5°C (at 760 mmHg) | [1][] |

| Appearance | Colorless liquid | General Knowledge |

| Stability | Moisture-sensitive, stable under inert atmosphere | [3] |

Principle of Rectification

Rectification is a continuous fractional distillation process that allows for the separation of components with close boiling points. It utilizes a packed column to provide a large surface area for repeated vaporization and condensation cycles. This multi-stage process enriches the vapor phase with the more volatile component (the desired product in this case) as it rises through the column, while the less volatile impurities are returned to the distillation flask.

Experimental Protocol: Rectification of this compound

This protocol outlines the procedure for the purification of crude this compound. Due to the corrosive and volatile nature of the compound, all operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.

Equipment and Materials

-

Rectification Column: A vacuum-jacketed Vigreux column or a column packed with a suitable inert material. Given the corrosive nature of acyl fluorides, structured packing made of ceramic or PTFE is recommended.

-

Distillation Flask: A round-bottom flask of appropriate size.

-

Distillation Head: With a condenser and a means to control the reflux ratio.

-

Receiving Flasks: Multiple flasks to collect different fractions.

-

Heating Mantle: With a magnetic stirrer.

-

Inert Gas Supply: Nitrogen or Argon.

-

Cold Trap: To protect the vacuum pump, if operating under reduced pressure.

-

Crude this compound: Typically with a purity of >90%.

-

Anhydrous Sodium Fluoride (optional): For pre-treatment to remove any residual HF.

Pre-Distillation Preparation

-

Drying of Glassware: Ensure all glassware is thoroughly dried in an oven at >120°C for several hours and assembled while still warm under a stream of inert gas to prevent atmospheric moisture contamination.

-

Inert Atmosphere: The entire distillation apparatus must be under a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup and distillation process.

Rectification Procedure

-

Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar.

-

Assembly: Assemble the rectification apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.

-

Initiate Heating and Stirring: Begin gentle heating of the distillation flask using the heating mantle and start the magnetic stirrer.

-

Establish Total Reflux: Allow the system to reach thermal equilibrium by heating until the vapor reaches the top of the column and condensation begins. Adjust the heating to maintain a steady reflux without any product being collected (total reflux). This allows the separation efficiency of the column to be established.

-

Fraction Collection:

-

Forerun: Carefully collect the initial, low-boiling fraction. This fraction will contain any highly volatile impurities.

-

Main Fraction: Once the head temperature stabilizes at the boiling point of the pure product (either 46-47°C or 57.5°C), switch to a new receiving flask to collect the purified this compound.

-

After-run: As the distillation proceeds, a rise in the head temperature indicates the presence of higher-boiling impurities. At this point, switch to a final receiving flask to collect the after-run, or stop the distillation.

-

-

Shutdown: Once the main fraction is collected, turn off the heating mantle and allow the apparatus to cool down to room temperature under the inert atmosphere.

-

Storage: Transfer the purified product to a tightly sealed, dry container, preferably under an inert atmosphere, and store in a cool, dry place.

Data Presentation

The following tables provide representative data for the purification of this compound by rectification. Note that the initial purity and impurity profile can vary depending on the synthetic route used.

Table 2: Typical Impurity Profile Before and After Rectification

| Compound | Boiling Point (°C) | Purity in Crude Product (%) | Purity in Purified Product (%) |

| This compound | 46-47 or 57.5 | ~92 | >99.5 |

| α-Hydrohexafluoroisobutyryl fluoride (Starting Material) | 31-32 | ~3 | <0.1 |